6-Fluoro-2,4-dimethylquinoline

Description

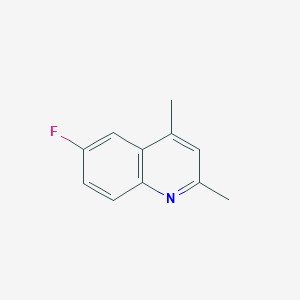

6-Fluoro-2,4-dimethylquinoline is a fluorinated quinoline derivative characterized by a fluorine atom at position 6 and methyl groups at positions 2 and 4 of the quinoline backbone. This substitution pattern confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. The fluorine atom enhances electron deficiency in the aromatic ring, while the methyl groups contribute to lipophilicity and steric bulk, influencing solubility and molecular interactions .

Properties

Molecular Formula |

C11H10FN |

|---|---|

Molecular Weight |

175.20 g/mol |

IUPAC Name |

6-fluoro-2,4-dimethylquinoline |

InChI |

InChI=1S/C11H10FN/c1-7-5-8(2)13-11-4-3-9(12)6-10(7)11/h3-6H,1-2H3 |

InChI Key |

UETBBNLSDXQEJS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2,4-dimethylquinoline typically involves the cyclization of para-fluoroaniline with acetone under the catalysis of para-toluenesulfonic acid. The reaction is carried out by heating the mixture, which leads to the formation of the desired quinoline derivative. The reaction conditions include a weight ratio of para-fluoroaniline to para-toluenesulfonic acid of 1: (0.01-2), and the removal of water generated during the reaction by direct distillation or azeotropic distillation with an inert solvent .

Industrial Production Methods

For large-scale industrial production, the same synthetic route can be employed with slight modifications to enhance yield and safety. The process involves using standard industrial equipment and ensuring the reaction is carried out under controlled conditions to maximize the conversion rate and yield of this compound .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,4-dimethylquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom in the quinoline ring can be substituted by nucleophiles under appropriate conditions.

Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reaction is typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Cycloaddition Reactions: Reagents such as dienophiles and dienes are used, with the reaction conditions varying depending on the specific cycloaddition being performed.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological or chemical properties depending on the substituents introduced .

Scientific Research Applications

6-Fluoro-2,4-dimethylquinoline has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the design of drugs targeting bacterial and viral infections.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Fluoro-2,4-dimethylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in antimicrobial applications, it targets bacterial enzymes like DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and leading to bacterial cell death. This mechanism is similar to that of other fluoroquinolones, which are known for their effectiveness in treating bacterial infections .

Comparison with Similar Compounds

Structural Analogues

The table below compares structural analogues of 6-Fluoro-2,4-dimethylquinoline, highlighting key differences in substituents and their implications:

Key Observations :

- Fluorine vs.

- Methyl vs. Phenyl Groups: Methyl groups at C2/C4 (as in the target compound) reduce steric hindrance compared to phenyl groups (e.g., 6-Fluoro-2,4-diphenylquinoline), improving synthetic accessibility and solubility .

- Functional Group Variations : Substituents like methoxy (OCH₃) or carboxylic acid (COOH) alter electronic properties and solubility profiles, impacting pharmacological applications .

Physical and Chemical Properties

*Estimated based on analogous structures in .

Biological Activity

6-Fluoro-2,4-dimethylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Its unique structure, characterized by a fluorine atom at the sixth position and two methyl groups at the second and fourth positions, contributes to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H10FN

- Molecular Weight : 161.18 g/mol

- Structure :

Biological Activity

Research indicates that this compound exhibits significant antibacterial properties. Various studies have demonstrated its efficacy against multiple bacterial strains, suggesting its potential as a therapeutic agent in combating bacterial infections.

Antibacterial Activity

In vitro studies have shown that this compound can inhibit the growth of several pathogenic bacteria. The mechanism of action typically involves:

- Enzyme Inhibition : The compound may interact with specific enzymes crucial for bacterial survival, thereby inhibiting their activity.

- Receptor Modulation : It can also alter receptor-mediated pathways that are vital for bacterial proliferation.

Table 1 summarizes the antibacterial efficacy of this compound against various strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

The biological activity of this compound can be attributed to its ability to bind to specific molecular targets. This binding can lead to:

- Inhibition of Enzyme Activity : By occupying the active sites of enzymes, it prevents substrate access and subsequent reactions.

- Alteration of Signaling Pathways : The compound may act as an agonist or antagonist at certain receptors, influencing downstream signaling cascades critical for cell function.

Case Studies and Research Findings

-

Study on Antibacterial Properties :

A study published in Medicinal Chemistry evaluated the antibacterial efficacy of various quinoline derivatives, including this compound. The results indicated that this compound exhibited promising activity against Gram-positive and Gram-negative bacteria, with a notable MIC against resistant strains . -

Mechanistic Insights :

Research utilizing molecular docking studies has provided insights into how this compound interacts with bacterial enzymes. These studies suggest that the compound forms stable complexes with target enzymes, effectively inhibiting their function . -

Comparative Studies :

A comparative analysis with other quinoline derivatives revealed that this compound possesses superior antibacterial properties due to its unique structural features that enhance binding affinity to target sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.